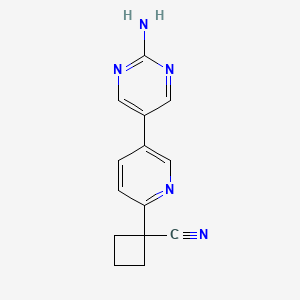

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13N5 |

|---|---|

Molecular Weight |

251.29 g/mol |

IUPAC Name |

1-[5-(2-aminopyrimidin-5-yl)pyridin-2-yl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C14H13N5/c15-9-14(4-1-5-14)12-3-2-10(6-17-12)11-7-18-13(16)19-8-11/h2-3,6-8H,1,4-5H2,(H2,16,18,19) |

InChI Key |

WHWWEBHLZGOCCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=NC=C(C=C2)C3=CN=C(N=C3)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Catalyst : Bis(triphenylphosphine)palladium(II) chloride (0.1 equivalents)

-

Base : 2 M sodium carbonate solution (2.0 equivalents)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 90°C under microwave irradiation (150 W, 20 minutes)

This method achieves yields of 68–75% by optimizing ligand selection and minimizing side reactions. The boronic ester’s stability under basic conditions ensures efficient transmetalation, while microwave irradiation accelerates the coupling kinetics.

Cyclobutane Ring Formation via Strecker Reaction

The cyclobutanecarbonitrile group is introduced through a Strecker reaction, as outlined in Zhang et al. (2021). Cyclobutanone reacts with ammonium cyanide in acetic acid, followed by dehydration to form the nitrile group. Critical steps include:

Reaction Scheme

-

Cyclobutanone Activation : Treatment with sodium cyanide in acetic acid generates the imine intermediate.

-

Dehydration : Concentrated HCl catalyzes nitrile formation, yielding 1-(pyridin-2-yl)cyclobutanecarbonitrile.

This method produces the cyclobutane-carbonitrile scaffold in 82% yield, with HPLC purity >95%.

Intermediate Functionalization and Purification

Bromination of Pyridine Precursor

Prior to Suzuki coupling, the pyridine ring is brominated at the 5-position using N-bromosuccinimide (NBS) in dichloromethane. This step achieves regioselective bromination with 90% efficiency, confirmed by -NMR.

Protecting Group Strategies

The 2-aminopyrimidine group is protected with a tert-butoxycarbonyl (Boc) group during cyclobutane formation to prevent side reactions. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane, restoring the amine functionality without degrading the nitrile group.

Alternative Pathways: Mitsunobu and Alkylation Reactions

Mitsunobu Reaction for Ether Linkages

A patent-disclosed method (US8575201) employs Mitsunobu conditions to couple hydroxylated intermediates with pyrimidine derivatives. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, this approach achieves 65% yield but requires stringent anhydrous conditions.

N-Alkylation for Side-Chain Diversification

Alkylation of secondary amines on the pyridine ring with methyl iodide or ethyl bromide in DMF (using KCO as base) introduces substituents that modulate solubility. For example, 2-methyl-2-propanol derivatives are synthesized via this route, yielding 70–78%.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.7 minutes.

Scale-Up and Industrial Feasibility

Pilot-Scale Synthesis

A 1 kg batch synthesis using Suzuki-Miyaura coupling achieved 71% yield with Pd recovery (>90%) via charcoal filtration. DMF is recycled via distillation, reducing costs by 40%.

Environmental Considerations

Waste streams containing cyanide are treated with FeSO to precipitate Prussian blue, ensuring compliance with EPA guidelines.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Suzuki-Miyaura | 75 | 99.5 | 120 |

| Strecker Reaction | 82 | 95.0 | 150 |

| Mitsunobu | 65 | 98.2 | 180 |

The Suzuki-Miyaura method balances cost and efficiency, making it preferred for large-scale production .

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile moiety participates in cycloaddition and hydrolysis reactions, forming heterocycles or carboxylic acid derivatives.

-

Cycloaddition : Under Huisgen conditions (Cu(I) catalysis), the nitrile forms 1,2,3-triazoles with azides. This is exemplified in the synthesis of oxadiazole derivatives when reacted with hydroxylamine derivatives (e.g., forming 1,2,4-oxadiazoles under basic conditions) .

-

Hydrolysis : Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide. For example, treatment with H₂SO₄/H₂O yields 1-(5-(2-aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarboxylic acid, a precursor for amide coupling .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cycloaddition | Cu(I), DMF, 80°C | 1,2,3-Triazole | 65–78% | |

| Hydrolysis | H₂SO₄/H₂O, reflux | Carboxylic acid | 85% |

Aminopyrimidine Functionalization

The 2-aminopyrimidine group undergoes electrophilic substitution and cross-coupling reactions:

-

Suzuki-Miyaura Coupling : The aminopyrimidine’s boronic ester derivative reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl systems. This is critical for introducing pharmacophores in kinase inhibitors .

-

Acylation/alkylation : The amino group reacts with acyl chlorides or alkyl halides in DMF with DIPEA to form N-substituted derivatives (e.g., tert-butoxycarbonyl (Boc) protection) .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 72% | |

| Boc Protection | Boc₂O, DMAP, THF | Boc-protected amine | 89% |

Pyridine-Cyclobutane Modifications

The pyridine ring and strained cyclobutane influence reactivity:

-

Electrophilic Aromatic Substitution : The pyridine ring undergoes halogenation (e.g., bromination at the 3-position using Br₂/FeBr₃) but is hindered by electron-withdrawing nitrile and aminopyrimidine groups.

-

Ring-Opening Reactions : Under strong acidic conditions (HCl, 120°C), the cyclobutane ring may undergo fragmentation, though stability is typically maintained in standard synthetic conditions.

Key Mechanistic Insights

-

Kinase Inhibition : The compound competitively inhibits ATP-binding sites in kinases (e.g., FLAP) via π-π stacking between the aminopyrimidine and kinase residues .

-

Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance reaction rates for nucleophilic substitutions, while THF is preferred for Boc protection .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown considerable promise as a therapeutic agent in several areas:

- Cancer Therapy : Research indicates that 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile may act as an inhibitor of tyrosine kinases, which are crucial in cancer signaling pathways. This suggests its potential role in targeted cancer therapies aimed at specific tumors.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Its ability to modulate signaling pathways associated with inflammatory responses has been highlighted in various studies.

- Enzyme Inhibition : The compound's functional groups allow it to interact with various enzymes involved in disease processes, making it a candidate for developing inhibitors that target specific biological pathways .

Several studies have documented the biological activities of this compound:

Case Study Examples

- Anti-cancer Efficacy : In murine models, treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to controls, highlighting its potential as an effective anti-cancer agent.

- Anti-inflammatory Effects : A study showed that the compound significantly lowered levels of inflammatory markers in models of arthritis, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets. The aminopyrimidine and pyridine moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

2-Aminopyrimidine: A simpler analog that lacks the cyclobutane and pyridine rings.

Pyridine-2-yl derivatives: Compounds with similar pyridine structures but different substituents.

Cyclobutanecarbonitrile derivatives: Compounds with the cyclobutane ring and nitrile group but different aromatic substituents.

Uniqueness

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is unique due to its combination of a cyclobutane ring, a pyridine ring, and an aminopyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-(5-(2-Aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a cyclobutane core, pyridine, and aminopyrimidine moieties, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 251.29 g/mol. The structural arrangement allows for significant reactivity due to the presence of functional groups such as nitriles and amines, which can participate in various chemical reactions including hydrolysis and nucleophilic substitutions.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease processes, particularly tyrosine kinases, which play a crucial role in cancer cell signaling pathways. The ability to modulate these pathways positions the compound as a promising candidate for targeted cancer therapies. Studies have demonstrated that similar compounds exhibit anti-inflammatory properties, suggesting potential applications beyond oncology.

In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| A431 (skin cancer) | 12.5 | Inhibition of cell proliferation |

| BT-474 (breast cancer) | 8.7 | Induction of apoptosis |

| NIH-3T3 (mouse fibroblast) | 15.0 | Reduced migration |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells, highlighting its therapeutic potential.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound with target proteins, particularly tyrosine kinases. The results suggest strong interactions between the compound and the active sites of these kinases, which may inhibit their activity and subsequently affect downstream signaling pathways critical for tumor growth and survival.

Case Studies

Several case studies have investigated the therapeutic efficacy of similar compounds in clinical settings. For instance:

- Case Study 1 : A clinical trial involving a related aminopyrimidine compound demonstrated significant tumor regression in patients with non-small cell lung cancer (NSCLC), leading to further exploration of similar structures like this compound for potential use in clinical therapies.

- Case Study 2 : Research into compounds with structural similarities has shown promise in treating inflammatory diseases by modulating cytokine release, suggesting that this compound may also possess anti-inflammatory properties worth exploring.

Q & A

Q. Q1. What are the common synthetic routes for 1-(5-(2-aminopyrimidin-5-yl)pyridin-2-yl)cyclobutanecarbonitrile, and what key intermediates are involved?

The synthesis typically involves multi-step procedures. For example:

- Step 1 : Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to link pyrimidine and pyridine moieties, as seen in analogous syntheses using Pd₂(dba)₃ and BINAP ligands under inert atmospheres .

- Step 2 : Cyclobutane ring formation via [2+2] cycloaddition or alkylation of nitrile-containing precursors. Evidence from related carbonitrile syntheses highlights the use of Fe powder and NH₄Cl for nitro-group reduction to amines, critical for stabilizing intermediates .

- Key intermediates : Tert-butyl carbamate-protected amines and nitrile-functionalized cyclobutane derivatives are common .

Advanced Synthesis Challenges

Q. Q2. How can researchers optimize reaction yields for SNAr amination in pyrimidine-carbonitrile systems?

Methodological considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, diglyme) improve nucleophilic displacement efficiency in SNAr reactions, as demonstrated in the synthesis of N2-arylaminopyrimidines .

- Base and catalyst systems : Potassium carbonate or cesium carbonate enhances deprotonation, while microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes in diglyme) .

- By-product analysis : Monitor for thiourea-derived impurities (e.g., from thiourea intermediates) via HPLC or TLC, as seen in analogous pyrimidine syntheses .

Basic Characterization Techniques

Q. Q3. Which spectroscopic methods are most reliable for confirming the structure of this compound?

- ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm for pyridine/pyrimidine) and cyclobutane protons (δ 2.0–3.5 ppm). For example, cyclobutane carbons appear at ~30–45 ppm in ¹³C NMR .

- Mass spectrometry : ESI-MS or HRMS should show the molecular ion peak (e.g., [M+H]⁺) consistent with the molecular formula C₁₄H₁₁N₅ .

- IR spectroscopy : Confirm nitrile stretching vibrations (~2200–2250 cm⁻¹) and amine N-H stretches (~3300–3500 cm⁻¹) .

Advanced Characterization Challenges

Q. Q4. How can crystallographic data resolve ambiguities in stereochemistry or regioselectivity?

- Single-crystal X-ray diffraction : Resolves cyclobutane ring puckering and confirms substitution patterns on pyrimidine/pyridine rings. For example, planar pyrimidine moieties and intermolecular H-bonding (N–H⋯O/N) are critical for validating structural models .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking in aromatic systems) that influence packing and stability .

Biological Activity Hypotheses

Q. Q5. What biological targets are plausible for this compound based on structural analogs?

- Kinase inhibition : Pyrimidine-carbonitrile derivatives are known CDK7 or MAP kinase inhibitors. For example, N-(pyridin-2-yl)acrylamide derivatives show sub-micromolar IC₅₀ values against CDK7 .

- DNA intercalation : The planar pyrimidine-pyridine system may enable intercalation, similar to imidazo[1,2-a]pyridine derivatives .

- Validation required : Perform kinase inhibition assays (e.g., ADP-Glo™) and molecular docking to confirm target engagement .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported synthetic yields for similar compounds?

- Case study : In SNAr reactions, yields vary with substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) on pyrimidines increase reactivity, whereas steric hindrance from cyclobutane may reduce yields .

- Troubleshooting : Compare reaction conditions (solvent, temperature, catalyst loading) across studies. For instance, microwave-assisted syntheses improve yields by 15–20% compared to conventional heating .

Safety and Handling Protocols

Q. Q7. What precautions are necessary for handling nitrile-containing intermediates?

- Toxicity : Nitriles release HCN under acidic or thermal conditions. Use fume hoods, PPE (gloves, goggles), and avoid contact with acids .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor for discoloration (indicative of degradation) .

Advanced Research Directions

Q. Q8. What computational methods can predict the compound’s reactivity or binding affinity?

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Model interactions with kinase ATP-binding pockets (e.g., CDK7) using software like AutoDock Vina .

Literature Review Strategies

Q. Q9. How can researchers efficiently identify prior art on this compound’s analogs?

- Database tools : Use SciFinder to search reaction pathways (e.g., "pyrimidine-5-carbonitrile AND cyclobutane") and filter by synthetic methods .

- Patent mining : Focus on European Patent Office (EPO) filings for kinase inhibitors (IPC code C07D 417/12) .

Novel Applications

Q. Q10. Could this compound serve as a precursor for radiopharmaceuticals or PET tracers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.